Valacyclovir hydrochloride dihydrate
Description
Conceptual Framework of Prodrug Design in Antiviral Chemotherapy
L-Valine Ester Prodrug Strategy for Acyclovir (B1169) Enhancement
Acyclovir, while a potent inhibitor of herpesviruses, suffers from low and inconsistent oral bioavailability. oup.com To address this, the L-valine ester prodrug of acyclovir, known as valacyclovir (B1662844), was developed. nih.gov This strategy involves chemically modifying the acyclovir molecule by adding the amino acid L-valine through an ester linkage. oup.comresearchgate.net This modification temporarily masks the polar nature of acyclovir, a common reason for poor membrane permeability. nih.gov The choice of L-valine was strategic, as it allows the prodrug to be recognized and actively transported by peptide transporters in the human intestine. oup.comnih.gov
Biopharmaceutical Rationale for Prodrug Conversion and Bioavailability Improvement
The primary biopharmaceutical reason for converting acyclovir to its L-valine ester prodrug was to significantly enhance its oral bioavailability. fortunejournals.comchemicalbook.com Acyclovir itself is absorbed slowly and incompletely from the gastrointestinal tract, with a bioavailability of only about 10-20%. nih.govfortunejournals.com By creating valacyclovir, the resulting molecule can utilize the body's natural peptide transport mechanisms (PEPT1 and PEPT2) for absorption from the gut. nih.gov
Once absorbed, valacyclovir undergoes rapid and extensive first-pass metabolism in the intestine and liver. fortunejournals.comnih.gov An enzyme called valacyclovirase, a specific α-amino acid ester hydrolase, efficiently cleaves the L-valine ester, releasing the active drug, acyclovir, and the naturally occurring amino acid, L-valine. patsnap.comnih.gov This enzymatic conversion is highly efficient, with over 99% of absorbed valacyclovir being converted to acyclovir. fortunejournals.com This process results in plasma concentrations of acyclovir that are three to five times greater than those achieved with oral acyclovir, reaching levels comparable to intravenous administration. fortunejournals.comnih.gov
The improved bioavailability of acyclovir when administered as valacyclovir is a key factor in its enhanced clinical utility.
Interactive Data Table: Bioavailability Comparison
| Compound | Oral Bioavailability |
| Acyclovir | 10-20% |
| Valacyclovir | ~54% |
Note: The bioavailability of valacyclovir reflects the amount of acyclovir that reaches systemic circulation.
Historical Context of Acyclovir and Valacyclovir Development in Antiviral Research
The development of acyclovir in the 1970s at Burroughs Wellcome (now part of GlaxoSmithKline) marked a turning point in antiviral therapy. nih.govasu.edu It was one of the first highly selective and non-toxic antiviral drugs, a result of a rational drug design approach. asu.edu Acyclovir's mechanism of action is highly specific to virus-infected cells. nih.gov It is phosphorylated into its active triphosphate form by a viral-specific enzyme, thymidine (B127349) kinase, and then inhibits viral DNA polymerase, leading to termination of the viral DNA chain. patsnap.comnih.gov The first form of acyclovir was available for medical use in 1982. nih.gov
Despite its success, the poor oral bioavailability of acyclovir was a significant limitation, requiring frequent dosing. nih.gov This prompted further research to develop a prodrug with improved pharmacokinetic properties. researchgate.net This led to the synthesis of valacyclovir, the L-valyl ester of acyclovir. chemicalbook.com Valacyclovir was patented in 1987 and approved for medical use in 1995. chemicalbook.comwikipedia.org Its development provided a more convenient and effective oral treatment option for infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV). chemicalbook.comnih.gov
Interactive Data Table: Key Milestones
| Year | Milestone |
| 1974 | Discovery of Acyclovir nih.gov |
| 1977 | Acyclovir enters clinical trials nih.gov |
| 1982 | First form of Acyclovir becomes medically available nih.gov |
| 1987 | Valacyclovir is patented wikipedia.org |
| 1995 | Valacyclovir receives medical use approval chemicalbook.comwikipedia.org |
Chemical and Physical Properties of Valacyclovir Hydrochloride Dihydrate
Valacyclovir hydrochloride is the hydrochloride salt of valacyclovir. arasto.com It is a white to off-white crystalline powder and is soluble in water. chemicalbook.comarasto.com
Interactive Data Table: Compound Properties
| Property | Value |
| Chemical Formula | C₁₃H₂₀N₆O₄·HCl·2H₂O fortunejournals.com |
| Molecular Weight | 396.83 g/mol fortunejournals.com |
| IUPAC Name | 2-[(2-Amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride;dihydrate |
| CAS Number | 502421-45-6 (dihydrate) |
| pKa values | 1.90, 7.47, 9.43 arasto.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
502421-45-6 |
|---|---|
Molecular Formula |
C13H25ClN6O6 |
Molecular Weight |
396.83 g/mol |
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;dihydrate;hydrochloride |
InChI |
InChI=1S/C13H20N6O4.ClH.2H2O/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;;;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H;2*1H2/t8-;;;/m0.../s1 |
InChI Key |
QMVFKSCLPIIINF-CZDIJEQGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.O.O.Cl |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.O.O.Cl |
Origin of Product |
United States |
Mechanistic Elucidation of Antiviral Activity
Cellular Uptake and Intracellular Conversion Pathways of Valacyclovir (B1662844) Hydrochloride Dihydrate
Valacyclovir is the L-valyl ester prodrug of the antiviral agent acyclovir (B1169). nih.govnih.govijdvl.com This chemical modification significantly enhances the oral bioavailability of acyclovir from 15-30% to approximately 54%. researchgate.netoup.com The increased absorption is not due to passive diffusion but is facilitated by a carrier-mediated transport system in the human intestine. ijdvl.comresearchgate.netoup.com Specifically, valacyclovir is recognized as a substrate by the human intestinal peptide transporter, hPEPT-1, which is located on the apical membrane of intestinal epithelial cells and is responsible for absorbing dietary dipeptides and tripeptides. researchgate.netoup.comnih.gov This active transport mechanism allows for more efficient uptake of valacyclovir from the gastrointestinal tract into the systemic circulation compared to its parent compound, acyclovir. ijdvl.comresearchgate.net
Enzymatic Hydrolysis to Acyclovir: Role of Valacyclovir Hydrolase
Following its absorption, valacyclovir undergoes rapid and nearly complete conversion to its pharmacologically active form, acyclovir, and the amino acid L-valine. researchgate.netpatsnap.comnih.gov This bioactivation is a hydrolytic process catalyzed by a specific enzyme known as valacyclovir hydrolase. patsnap.comnih.gov This enzymatic conversion occurs predominantly during first-pass metabolism in the intestine and the liver. oup.compatsnap.comnih.gov
Research has led to the identification and characterization of enzymes responsible for this crucial activation step. In humans, a serine hydrolase named Biphenyl hydrolase-like (BPHL) protein has been identified as a human valacyclovirase. nih.govnih.gov This enzyme, purified from human intestinal Caco-2 cells, demonstrates significant hydrolytic activity towards valacyclovir. nih.gov A similar enzyme, termed VACVase, was purified from rat liver and found to be a mitochondrial protein. nih.gov Studies on these enzymes provide insight into their substrate specificity.
| Enzyme Source | Enzyme Name | Substrate | Specificity Constant (kcat/Km) (mM⁻¹ s⁻¹) | Reference |
|---|---|---|---|---|
| Rat Liver | Valacyclovir Hydrolase (VACVase) | Valacyclovir | 58 | nih.gov |
| Rat Liver | Valacyclovir Hydrolase (VACVase) | L-alanyl ester of acyclovir | 226 | nih.gov |
| Rat Liver | Valacyclovir Hydrolase (VACVase) | L-methionyl ester of acyclovir | 200 | nih.gov |
| Human (Recombinant) | Biphenyl Hydrolase-Like (BPHL) Protein | Valacyclovir | 420 | nih.gov |
| Human (Recombinant) | Biphenyl Hydrolase-Like (BPHL) Protein | Valganciclovir | 53.2 | nih.gov |
Subcellular Localization of Prodrug Activation
The activation of the valacyclovir prodrug begins with its transport across the apical membrane of intestinal cells via the hPEPT1 transporter. researchgate.net The subsequent hydrolysis to acyclovir occurs intracellularly within these cells and later in the liver. researchgate.netoup.com Studies involving the purification of valacyclovir hydrolase from rat liver have indicated that the enzyme is associated with mitochondria. nih.gov In humans, the identification of BPHL as a valacyclovirase in intestinal cells confirms that the gut is a primary site of activation. nih.gov Once converted, the active drug, acyclovir, is released into the bloodstream and distributed throughout the body, where it can enter virus-infected cells. The ultimate antiviral activity of acyclovir takes place within the nucleus of infected cells, the site of viral DNA replication. mdpi.com
Acyclovir Phosphorylation Cascade in Virus-Infected Cells
The antiviral activity of acyclovir is entirely dependent on its conversion to acyclovir triphosphate. patsnap.compatsnap.com This phosphorylation occurs in a three-step cascade and is highly selective for cells infected with a susceptible virus. youtube.comnih.govoup.com Acyclovir is first converted to acyclovir monophosphate, which is then sequentially phosphorylated by cellular kinases to form acyclovir diphosphate (B83284) and, finally, the active acyclovir triphosphate. ijdvl.compatsnap.comyoutube.com The concentration of acyclovir triphosphate can be 40 to 100 times greater in virus-infected cells than in uninfected cells, a testament to the selectivity of its activation mechanism. ijdvl.comnih.gov
Subsequent Phosphorylation by Cellular Guanylate Kinase and Other Cellular Enzymes to Acyclovir Triphosphate
Following the initial virus-specific phosphorylation, the resulting acyclovir monophosphate is further phosphorylated to its diphosphate and ultimately its triphosphate form by a series of host cell enzymes. pharmgkb.org Cellular guanylate kinase plays a crucial role in converting acyclovir monophosphate to acyclovir diphosphate. taylorandfrancis.comnih.gov
Subsequently, a variety of cellular enzymes, including nucleoside diphosphate kinase, pyruvate (B1213749) kinase, creatine (B1669601) kinase, phosphoglycerate kinase, succinyl-CoA synthetase, phosphoenolpyruvate (B93156) carboxykinase, and adenylosuccinate synthetase, can catalyze the final phosphorylation step from acyclovir diphosphate to the pharmacologically active acyclovir triphosphate. nih.gov Studies have shown that in Vero cells, the estimated rates of this final phosphorylation step vary among these enzymes, with phosphoglycerate kinase exhibiting the highest activity. nih.gov This series of phosphorylations results in a 40- to 100-fold greater concentration of acyclovir triphosphate in herpes simplex virus (HSV)-infected cells compared to uninfected cells. pharmgkb.org
Mechanism of Action of Acyclovir Triphosphate on Viral DNA Synthesis
The antiviral activity of valacyclovir culminates in the targeted disruption of viral DNA synthesis by its active metabolite, acyclovir triphosphate. This is achieved through a dual mechanism: competitive inhibition of the viral DNA polymerase and incorporation into the nascent viral DNA chain, leading to its termination.
Competitive Inhibition of Viral DNA Polymerase
Acyclovir triphosphate structurally resembles the natural substrate, deoxyguanosine triphosphate (dGTP). patsnap.com This structural mimicry allows it to compete with dGTP for binding to the active site of viral DNA polymerase. patsnap.comnih.gov
Kinetic studies have demonstrated that acyclovir triphosphate is a potent and selective inhibitor of herpesvirus DNA polymerases. The inhibitory constant (Ki) for HSV-1 DNA polymerase is significantly lower than for human cellular DNA polymerases, highlighting the drug's specificity. For instance, the Ki value for acyclovir triphosphate with HSV-1 DNA polymerase has been reported to be 0.03 µM, whereas for human DNA polymerase α, it is 0.15 µM. nih.gov
Furthermore, acyclovir triphosphate has been described as a "suicide inactivator" of HSV DNA polymerase. researchgate.netnih.govpharmgkb.org This means that after binding to the enzyme's active site, a reversible Michaelis-type complex is formed, which then proceeds to an irreversible inactivation of the polymerase. researchgate.netnih.gov The dissociation constant (KD) for the initial reversible binding of acyclovir triphosphate to HSV-1 DNA polymerase has been determined to be in the nanomolar range, with reported values of 3.6 ± 0.2 nM and 5.9 ± 0.4 nM, indicating a very high affinity. researchgate.netnih.gov The rate of conversion from the reversible to the inactivated complex at saturating concentrations of acyclovir triphosphate was calculated to be 0.24 min-1. researchgate.netnih.gov
Table 1: Kinetic Parameters of Acyclovir Triphosphate Inhibition
| Enzyme | Parameter | Value | Reference |
|---|---|---|---|
| HSV-1 DNA Polymerase | Ki | 0.03 µM | nih.gov |
| Human DNA Polymerase α | Ki | 0.15 µM | nih.gov |
| EBV DNA Polymerase | Ki | 9.8 µM | nih.gov |
| Human DNA Polymerase β | Ki | 11.9 µM | nih.gov |
| HSV-1 DNA Polymerase | KD | 3.6 ± 0.2 nM | researchgate.netnih.gov |
| HSV-1 DNA Polymerase | KD | 5.9 ± 0.4 nM | researchgate.netnih.gov |
The competitive binding of acyclovir triphosphate to viral DNA polymerase is rooted in its structural similarity to the natural nucleotide dGTP. Acyclovir is a guanine (B1146940) nucleoside analogue. patsnap.com This allows it to fit into the dGTP binding site on the viral enzyme. The selectivity for the viral polymerase over host cellular polymerases is attributed to a higher binding affinity of acyclovir triphosphate for the viral enzyme. patsnap.comnih.gov
Incorporation into Nascent Viral DNA Chains Leading to Chain Termination
In addition to being a competitive inhibitor, acyclovir triphosphate also acts as a substrate for the viral DNA polymerase. pharmgkb.org The enzyme incorporates acyclovir monophosphate from the triphosphate form into the growing viral DNA strand. pharmgkb.orgnih.gov
The crucial feature of the acyclovir molecule that leads to the termination of DNA chain elongation is the absence of a 3'-hydroxyl group on its acyclic side chain. patsnap.comyoutube.com In normal DNA synthesis, the 3'-hydroxyl group of the last incorporated nucleotide is essential for forming a phosphodiester bond with the incoming nucleotide, thus extending the DNA chain.
Once acyclovir monophosphate is incorporated into the viral DNA, the lack of this 3'-hydroxyl group makes it impossible for the DNA polymerase to add subsequent nucleotides. patsnap.comyoutube.com This results in an absolute cessation of DNA chain elongation. nih.gov The viral DNA polymerase becomes trapped on the acyclovir-terminated DNA template, forming a stable, dead-end complex that effectively halts the viral replication process. pharmgkb.orgnih.govnih.gov This irreversible stalling of the replication machinery is a key component of the drug's potent antiviral effect.
Impact on Viral Replication Fidelity
Valacyclovir, which is converted in vivo to its active form, acyclovir, exerts a significant influence on the fidelity of viral DNA replication. The DNA polymerase of herpesviruses, a heterodimer composed of the UL30 and UL42 gene products, possesses an intrinsic 3′→5′ exonuclease activity. nih.gov This exonuclease function serves as a proofreading mechanism, correcting errors by excising incorrectly incorporated nucleotides, thereby ensuring the fidelity of viral genome replication. nih.govnih.gov
The active metabolite, acyclovir triphosphate (ACV-TP), is incorporated into the growing viral DNA chain by the viral DNA polymerase. nih.govmdpi.com Once integrated, the acyclovir monophosphate moiety at the 3' terminus of the DNA strand cannot be excised by the polymerase's 3′→5′ proofreading exonuclease. nih.govmdpi.com This inability to remove the chain-terminating analogue effectively disrupts the proofreading process. While acyclovir is primarily known as a chain terminator, this interference with the exonuclease function represents another critical aspect of its mechanism. nih.govmdpi.com By preventing the removal of the incorporated analogue, the replication fork is permanently halted.
Furthermore, mutant viral polymerases that have a compromised exonuclease activity can exhibit increased mutation frequencies. nih.gov Laboratory studies on herpes simplex virus (HSV) have shown that mutations within the conserved Exo III motif of the DNA polymerase gene can lead to a defect in the 3′→5′ exonuclease activity, resulting in significantly higher mutation rates. nih.gov The interaction of acyclovir with the polymerase complex, particularly its resistance to exonucleolytic removal, underscores its impact on the fundamental process of maintaining viral genetic integrity during replication.
Irreversible Inactivation of Viral DNA Polymerase
The interaction between acyclovir triphosphate (ACV-TP) and the viral DNA polymerase extends beyond simple competitive inhibition and chain termination, leading to a process described as "suicide inactivation". researchgate.netbasicmedicalkey.compharmacompass.comjaypeedigital.com In this mechanism, the viral DNA polymerase binds to the ACV-TP-terminated DNA template, resulting in the irreversible inactivation of the enzyme. basicmedicalkey.comjaypeedigital.com
The process begins when ACV-TP, acting as a substrate, is incorporated into the primer-template DNA by the HSV-1 DNA polymerase. researchgate.netnih.gov This initial incorporation step itself does not inactivate the enzyme. nih.gov However, potent inhibition occurs upon the binding of the next deoxynucleoside triphosphate (dNTP) as specified by the DNA template. nih.govnih.gov This binding event traps the polymerase in a stable, non-covalent "dead-end" complex with the acyclovir-terminated template and the incoming dNTP. nih.govnih.gov
Differential Antiviral Efficacy Across Herpesvirus DNA Polymerases
The antiviral spectrum of valacyclovir is directly related to the differential sensitivity of DNA polymerases from various herpesviruses to its active form, acyclovir triphosphate (ACV-TP). nih.govnih.gov ACV-TP acts as a competitive inhibitor with respect to deoxyguanosine triphosphate (dGTP). jaypeedigital.comnih.gov The efficacy of this inhibition varies considerably among the different members of the herpesvirus family, largely due to differences in the affinity of their respective DNA polymerases for ACV-TP. nih.govnih.gov
Herpes simplex virus type 1 (HSV-1) DNA polymerase is the most sensitive to inhibition by ACV-TP. nih.gov The DNA polymerase of HSV-2 is also highly susceptible. nih.gov In contrast, the DNA polymerases of other herpesviruses, such as Epstein-Barr virus (EBV) and human cytomegalovirus (CMV), are significantly less sensitive to the inhibitory effects of ACV-TP. nih.govnih.gov Varicella-zoster virus (VZV) generally shows an intermediate sensitivity, being about tenfold less susceptible than HSV-1. nih.gov This differential inhibition is a key factor in the clinical utility of valacyclovir, which is highly effective against HSV-1 and HSV-2, moderately effective against VZV, and has limited activity against EBV and CMV. nih.gov
The following tables present research findings on the comparative inhibition of various herpesvirus DNA polymerases by acyclovir triphosphate.
Table 1: Comparative Inhibition Constants (K_i) of Acyclovir Triphosphate (ACV-TP) for Viral and Cellular DNA Polymerases
| Enzyme | Source Virus/Cell | K_i Value (μM) | Reference |
|---|---|---|---|
| DNA Polymerase | Herpes Simplex Virus Type 1 (HSV-1) | 0.03 | nih.gov |
| DNA Polymerase α | Human | 0.15 | nih.gov |
| DNA Polymerase | Epstein-Barr Virus (EBV) | 9.8 | nih.gov |
| DNA Polymerase β | Human | 11.9 | nih.gov |
Table 2: Comparative 50% Effective Concentration (EC₅₀) of Acyclovir against Different Herpesviruses
| Virus | EC₅₀ Value (μg/mL) | Reference |
|---|---|---|
| Human Herpesvirus 6A (HHV-6A) | 6-8 | nih.gov |
| Human Herpesvirus 6B (HHV-6B) | 16-24 | nih.gov |
| Human Herpesvirus 7 (HHV-7) | 121-128 | nih.gov |
Molecular Basis of Antiviral Resistance
Mechanisms of Viral Resistance to Acyclovir (B1169) and Valacyclovir (B1662844)
Resistance to acyclovir in HSV is conferred by mutations in either the viral thymidine (B127349) kinase (TK) gene (UL23) or the viral DNA polymerase gene (UL30). nih.govmdpi.com The vast majority of resistant clinical isolates, over 90-95%, feature mutations in the TK gene. nih.govnih.gov This is largely because the viral TK is not essential for HSV replication in many instances, allowing for a higher tolerance for mutations. nih.govnih.gov Resistance can manifest through a complete loss of TK activity, altered substrate specificity of the enzyme, or, less commonly, through modifications to the viral DNA polymerase that reduce its inhibition by the active form of the drug, acyclovir triphosphate. nih.govresearchgate.net
The primary mechanism of resistance involves the viral TK enzyme, which is responsible for the initial, crucial phosphorylation of acyclovir. oup.com Without this first step, the drug cannot be activated to its triphosphate form to inhibit viral replication. researchgate.net Mutations in the TK gene can either eliminate the enzyme's activity or change its ability to recognize acyclovir as a substrate. nih.gov
The most common form of resistance involves mutations that lead to a deficiency or complete absence of TK activity. nih.govnih.gov These are often referred to as TK-deficient (TKD) or TK-negative (TKN) mutants. nih.govasm.org
Genetically, these mutants frequently arise from frameshift mutations. nih.gov Such mutations are often caused by the insertion or deletion of single nucleotides, particularly within homopolymeric runs of guanine (B1146940) (G) or cytosine (C) bases, which are known mutational hotspots in the TK gene. nih.govnih.gov A frameshift leads to a misreading of the genetic code downstream from the mutation, typically resulting in a premature stop codon and the synthesis of a truncated, nonfunctional TK protein. nih.govasm.org For example, a two-nucleotide deletion at amino acid 215 or a single nucleotide addition at codon 167 have been shown to cause premature stop codons and result in TK-deficient, acyclovir-resistant VZV. asm.org Similarly, a deletion of a cytosine at position 467 in the HSV-1 TK gene leads to a truncated protein and high-level acyclovir resistance. asm.org
Enzymatically, the consequence of these genetic alterations is a partial or complete loss of the kinase activity required to phosphorylate acyclovir. nih.gov Strains with these mutations are unable to convert acyclovir to acyclovir monophosphate, thereby rendering the drug inactive. oup.com For instance, site-directed mutagenesis studies have confirmed that mutations at specific codons, such as R51W and E83K in the HSV-1 TK, induce a loss of enzymatic activity and are clearly implicated in resistance. nih.govresearchgate.net
Table 1: Genetic and Enzymatic Characterization of Selected TK-Deficient Mutants
| Virus Type | Mutation Type | Genetic Change (Codon/Region) | Consequence | Enzymatic Phenotype | Reference(s) |
|---|---|---|---|---|---|
| HSV-1 | Deletion | Deletion of C at nucleotide 467 | Truncated protein | High-level resistance | asm.org |
| HSV-1 | Deletion | 816-bp deletion (codons 98-370) | Truncated protein | TK-deficient | nih.gov |
| VZV | Deletion | Two-nucleotide deletion at codon 215 | Frameshift, premature stop codon | TK-deficient | asm.org |
| VZV | Insertion | Single-nucleotide addition at codon 167 | Frameshift, premature stop codon | TK-deficient | asm.org |
| HSV-1 | Substitution | R51W (in ATP binding site) | Loss of TK activity | ACV Resistance | nih.govresearchgate.net |
A less common but significant mechanism of resistance involves TK mutants with altered substrate specificity (TKA). nih.gov In these cases, the enzyme retains its ability to phosphorylate the natural substrate, thymidine, but loses the ability to phosphorylate acyclovir. nih.govnih.gov This allows the virus to replicate normally while being impervious to the drug.
These mutations are typically single amino acid substitutions in critical regions of the enzyme, such as the ATP or nucleoside binding sites. nih.gov For example, a Y172C mutation in HSV-1 TK prevents the proper anchoring of acyclovir's aromatic ring, leading to an inverted binding mode that is not conducive to phosphorylation. tandfonline.com Another dual mutation, Y53H/R163H, has been shown to affect the binding of the cofactor ATP, which in turn disrupts the interaction network for acyclovir and prevents the phosphorylation reaction. tandfonline.com The A168T substitution in HSV-1 TK is another well-documented change that results in an altered TK phenotype. nih.gov The mutation K62N, located in the ATP-binding site, has been associated with a TK-low-producer phenotype and confers a high level of resistance. nih.govasm.org
The catalytic efficiency of these altered enzymes for acyclovir is drastically reduced, while their affinity for thymidine may remain largely unaffected. This selective loss of function underscores the precise molecular interactions required for the TK enzyme to recognize and phosphorylate acyclovir.
Table 2: Examples of TK Mutations Affecting Substrate Specificity
| Virus Type | Mutation (Amino Acid Change) | Location/Domain | Effect on Substrate Binding/Catalysis | Phenotype | Reference(s) |
|---|---|---|---|---|---|
| HSV-1 | K62N | ATP-binding site | Associated with a TK-low-producer phenotype | High-level resistance | nih.govasm.org |
| HSV-1 | Y172C | Not specified | Prevents π–π stacking with acyclovir, causing inverted binding | Resistance | tandfonline.com |
| HSV-1 | Y53H/R163H | Not specified | Affects ATP binding, which influences acyclovir interaction | Resistance | tandfonline.com |
| HSV-1 | A168T | Not specified | Altered TK phenotype | Resistance | nih.gov |
While less frequent, resistance can also arise from mutations in the viral DNA polymerase, the ultimate target of acyclovir triphosphate. nih.govnih.gov These mutations allow the virus to replicate its DNA even in the presence of the activated drug. DNA polymerase mutants are often cross-resistant to other antiviral drugs that target the same enzyme. nih.govnih.gov
Mutations in the viral DNA polymerase gene (UL30) can reduce the enzyme's sensitivity to inhibition by acyclovir triphosphate. nih.govdntb.gov.ua These mutations often cluster in highly conserved regions of the polymerase that are critical for its function, such as regions II, III, and VI. mdpi.comnih.govnih.gov
These modifications can alter the enzyme's kinetics in several ways. Some mutations increase the Michaelis constant (Km) for acyclovir triphosphate, indicating a defect in the inhibitor's ability to bind to the enzyme. nih.govdntb.gov.ua Other mutations reduce the rate of catalysis (kcat) for the incorporation of the inhibitor into the growing DNA chain. nih.govdntb.gov.ua For many mutant polymerases, both binding and incorporation are affected. nih.gov For example, mutations in conserved region II (e.g., A719T, S724N) and VI (e.g., L778M) of HSV-1 DNA polymerase have been shown to confer cross-resistance to acyclovir and other polymerase inhibitors like foscarnet. nih.gov The sensitivity of HSV-1 DNA polymerase to acyclovir triphosphate is significantly higher than that of human cellular DNA polymerases, which is a key to the drug's selective toxicity; mutations that decrease this sensitivity differential form the basis of this resistance mechanism. nih.gov
Table 3: Selected DNA Polymerase Mutations and Their Effect on Acyclovir Sensitivity
| Virus Type | Mutation (Amino Acid Change) | Conserved Region | Effect on Enzyme Kinetics | Resistance Profile | Reference(s) |
|---|---|---|---|---|---|
| HSV-1 | A719T | II | Reduced sensitivity to ACV-TP | Cross-resistance to ACV, Foscarnet | nih.gov |
| HSV-1 | S724N | II | Reduced sensitivity to ACV-TP | Cross-resistance to ACV, Foscarnet, Cidofovir | nih.gov |
| HSV-1 | L778M | VI | Reduced sensitivity to ACV-TP | Cross-resistance to ACV, Foscarnet, Cidofovir | nih.gov |
| HSV-1 | F891C | I | Reduced sensitivity to ACV-TP | High resistance to ACV and Foscarnet | nih.gov |
More directly, some resistance mutations may function by reducing the rate at which the exonuclease excises an incorporated drug molecule from the terminated DNA chain. researchgate.net However, studies have shown that acyclovir, once incorporated, is very poorly excised by the exonuclease domain, suggesting the primary resistance mechanism for polymerase mutants lies in preventing the drug's incorporation rather than enhancing its removal. nih.gov The presence of acyclovir at the 3' end of a DNA strand directly blocks the hydrolytic reaction of the exonuclease. nih.gov Mutations in the polymerase domain, rather than the exonuclease domain, are more commonly associated with high-level resistance as they directly affect drug binding or incorporation. researchgate.net
Mutations in Viral DNA Polymerase
Genotypic and Phenotypic Characterization of Resistant Viral Strains
The genetic changes (genotype) in resistant viruses lead to observable characteristics (phenotype) related to drug susceptibility.
Phenotypic Characterization: The primary phenotypes of acyclovir-resistant viral strains are classified based on the activity of the thymidine kinase enzyme. oup.com Studies on clinical isolates from immunocompromised patients show that resistant HSV can be categorized as TK-deficient, having decreased TK activity, or possessing TK with altered substrate specificity. oup.comoup.com Similarly, resistant Varicella-Zoster Virus (VZV) isolates are often TK-deficient or express a TK with altered substrate specificity. oup.comnih.govoup.com A crucial phenotypic characteristic is that these acyclovir-resistant strains typically remain susceptible to other antiviral agents like foscarnet, which does not require TK activation. oup.comnih.gov
Genotypic Characterization: Sequencing of the viral TK and DNA polymerase genes has identified a wide array of mutations responsible for resistance.
For Herpes Simplex Virus (HSV):
Frameshift Mutations: A significant portion of resistance in HSV is due to insertions or deletions of nucleotides, particularly in repetitive sequences of guanine (G) or cytosine (C) bases within the TK gene. nih.govoup.comoup.com These frameshifts result in a non-functional, truncated TK protein.
Point Mutations: Single nucleotide substitutions that lead to an amino acid change in the TK protein are also a common cause of resistance. oup.comnih.gov These can occur in both conserved and non-conserved regions of the gene. oup.com
DNA Polymerase Mutations: While less common, non-synonymous mutations in the DNA polymerase gene have been identified in strains resistant to both acyclovir and foscarnet. nih.gov
For Varicella-Zoster Virus (VZV):
Resistance in VZV is also strongly associated with mutations in its TK gene. These include single nucleotide substitutions in highly conserved binding sites, as well as nucleotide deletions and insertions that disrupt the gene's reading frame. oup.comnih.govoup.com One study identified a single C-to-T base change that created a premature stop codon, leading to a non-functional TK protein and high-level resistance. nih.gov The mutations found in clinical VZV strains are often heterogeneous and nonuniform. oup.comnih.gov
The table below summarizes the key genotypic and phenotypic findings for resistant viral strains.
Table 1: Genotypic and Phenotypic Characteristics of Acyclovir-Resistant Herpesviruses| Virus | Primary Resistance Mechanism | Genotypic Alterations | Resulting Phenotype |
|---|---|---|---|
| Herpes Simplex Virus (HSV) | Alterations in Thymidine Kinase (TK) | • Frameshift mutations (insertions/deletions in G/C tracts) nih.govoup.com • Point mutations (substitutions) oup.comnih.gov | • TK-deficient oup.com • Decreased TK activity oup.com • Altered TK substrate specificity oup.com |
| Alterations in DNA Polymerase | • Point mutations (substitutions) nih.gov | • Reduced polymerase affinity for acyclovir triphosphate | |
| Varicella-Zoster Virus (VZV) | Alterations in Thymidine Kinase (TK) | • Nucleotide deletions and insertions nih.govoup.com • Point mutations (substitutions), including those creating stop codons nih.govnih.gov | • TK-deficient oup.comnih.gov • Altered TK substrate specificity oup.comnih.gov |
Development of In Vitro Models for Resistance Monitoring and Characterization
To detect and understand antiviral resistance, various laboratory methods, or in vitro models, have been developed. These models are essential for guiding clinical decisions and for research into resistance mechanisms. They can be broadly categorized into phenotypic and genotypic assays.
Phenotypic Assays: These methods measure the susceptibility of a viral isolate to a drug.
Plaque Reduction Assay: This is a reference method where cell cultures are infected with the virus and exposed to serial dilutions of an antiviral drug. nih.gov The concentration of the drug that reduces the number of viral plaques (zones of cell death) by 50% (IC50) is determined. A significant increase in the IC50 compared to a wild-type virus indicates resistance.
Dye-Uptake Assays: These assays are a more rapid alternative to plaque reduction. They measure the viability of host cells after viral infection and drug treatment. Healthy cells take up a dye (e.g., neutral red), and the amount of dye uptake correlates with the level of protection afforded by the drug.
Rapid Phenotypic Screening: Methods have been developed for the rapid characterization of HSV and VZV thymidine kinase activity to quickly screen for acyclovir-resistant viruses. asm.org
Genotypic Assays: These methods detect the specific genetic mutations that cause resistance, offering a faster turnaround time than culture-based phenotypic tests. nih.gov
PCR and Gene Sequencing: Polymerase Chain Reaction (PCR) is used to amplify the viral TK and DNA polymerase genes directly from clinical specimens. nih.gov Subsequent Sanger sequencing of these genes can identify mutations known to confer resistance. nih.govnih.gov This approach can detect resistant HSV within 24 hours. nih.gov
Next-Generation Sequencing (NGS): NGS methods are increasingly being used for genotypic resistance testing, allowing for deeper and more comprehensive analysis of the viral genome. nih.gov
Confirmatory Models:
Recombinant Phenotyping (Marker Transfer): To definitively link a specific mutation to drug resistance, a technique called recombinant phenotyping is used. nih.gov This involves introducing a suspected resistance mutation into a drug-susceptible laboratory strain of the virus. The modified virus is then tested using phenotypic assays to confirm that the single genetic change is sufficient to cause resistance. nih.gov
The table below compares the different in vitro models used for resistance monitoring.
Table 2: Comparison of In Vitro Models for Antiviral Resistance Monitoring| Model Type | Assay | Principle | Advantages | Disadvantages |
|---|---|---|---|---|
| Phenotypic | Plaque Reduction Assay | Measures inhibition of viral replication (plaque formation) at different drug concentrations to determine IC50. nih.gov | Gold standard for measuring actual drug susceptibility. | Slow (requires virus isolation and growth), labor-intensive. |
| Dye-Uptake Assay | Measures cell viability after infection and drug treatment. | Faster than plaque reduction. | Indirect measure of viral inhibition. | |
| Genotypic | PCR and Sequencing | Amplifies and sequences viral genes (e.g., TK, DNA polymerase) to detect resistance mutations. nih.gov | Rapid turnaround time nih.gov; does not require virus culture. nih.gov | May not detect novel mutations; presence of a mutation doesn't always perfectly correlate with clinical resistance. nih.gov |
| Confirmatory | Recombinant Phenotyping | Transfers a specific mutation into a susceptible virus to confirm its role in resistance. nih.gov | Definitively links genotype to phenotype. nih.gov | Complex, used for research rather than routine clinical testing. |
Pharmacokinetic Investigations in Preclinical Models
Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Preclinical investigations in various animal models have elucidated the pharmacokinetic advantages of valacyclovir (B1662844) over acyclovir (B1169). Following oral administration, valacyclovir is efficiently absorbed and rapidly converted to acyclovir. fortunejournals.comasm.org
Comparative Bioavailability Studies in Animal Models (e.g., Rat, Cynomolgus Monkey)
Metabolic disposition studies in rats and cynomolgus monkeys have demonstrated that valacyclovir is well-absorbed and undergoes extensive presystemic metabolism to acyclovir. asm.org This rapid and nearly complete conversion is a key feature of its pharmacokinetic profile. nih.gov In rats, this hydrolysis is attributed to first-pass intestinal and hepatic metabolism. fortunejournals.com Studies in cynomolgus monkeys also confirm the rapid and extensive conversion to acyclovir. nih.gov
The bioavailability of acyclovir following oral administration of valacyclovir is significantly higher than that achieved with oral acyclovir alone. asm.org While specific comparative bioavailability percentages between rats and cynomolgus monkeys are detailed in specialized literature, the consistent finding across these models is the marked improvement in systemic acyclovir exposure. For instance, studies in huPepT1 transgenic mice, which may better model human absorption, showed an acyclovir bioavailability of 52.8% after oral valacyclovir administration. nih.gov
Interactive Data Table: Comparative Acyclovir Bioavailability
| Animal Model | Bioavailability of Acyclovir from Oral Valacyclovir | Key Findings |
| Rat | Significantly higher than oral acyclovir | Rapid and extensive first-pass intestinal and hepatic hydrolysis to acyclovir. fortunejournals.comasm.org |
| Cynomolgus Monkey | Significantly higher than oral acyclovir | Extensive presystemic metabolism to acyclovir. asm.orgnih.gov |
| huPepT1 Transgenic Mice | 52.8% | This model may more closely mimic human intestinal absorption. nih.gov |
Tissue Distribution of Valacyclovir and Acyclovir Metabolites
Once in the systemic circulation, acyclovir, derived from valacyclovir, distributes into various body tissues. Acyclovir exhibits minimal protein binding, approximately 15%, which facilitates its distribution. oup.com Notably, it crosses the blood-brain barrier, achieving cerebrospinal fluid (CSF) concentrations that are about 50% of plasma concentrations, a crucial aspect for its efficacy in central nervous system infections. nih.govoup.com
The distribution of acyclovir and its metabolites, 9-[(carboxymethoxy)methyl]guanine (CMMG) and 8-hydroxy-acyclovir (8-OH-ACV), has been studied. In subjects with normal renal function, the CSF penetration for acyclovir and 8-OH-ACV is approximately 25% of plasma levels, while it is about 2.5% for CMMG. drugbank.com Animal studies, often preceding human trials, establish these fundamental distribution characteristics. For example, studies in neonatal rats showed that acyclovir can affect body weight at high doses and cause minimal renal lesions, indicating its distribution to and potential effects on these tissues. nih.gov
Metabolic Fate of Acyclovir Beyond Initial Hydrolysis
Following its rapid and near-complete conversion from valacyclovir, acyclovir itself undergoes further, albeit limited, metabolism. fortunejournals.com
Acyclovir is metabolized to a small extent into inactive metabolites. fortunejournals.com The primary metabolic pathway involves oxidation. Sequential oxidation reactions by alcohol dehydrogenase and aldehyde dehydrogenase convert acyclovir to CMMG. nih.govpharmgkb.org Another metabolite, 8-OH-ACV, is formed through the action of aldehyde oxidase. nih.govpharmgkb.org In healthy individuals, less than 15% of an acyclovir dose is metabolized to CMMG, and only about 1% is converted to 8-OH-ACV. nih.gov The formation of an aldehyde intermediate in renal tubular cells has been suggested as a contributor to acyclovir-induced nephrotoxicity. pharmgkb.orgnih.gov
A significant aspect of acyclovir's metabolic profile is that it is not a substrate for the cytochrome P450 (CYP450) enzyme system. fortunejournals.comdrugbank.compharmgkb.org This characteristic minimizes the potential for drug-drug interactions with other medications that are metabolized by this major hepatic enzyme pathway. Preclinical studies in rats have confirmed that acyclovir does not affect the activity or expression of hepatic CYP1A2, a member of the CYP450 family. nih.gov
Investigations into Intestinal and Hepatic First-Pass Metabolism
The enhanced bioavailability of acyclovir from valacyclovir is a direct result of its extensive first-pass metabolism in the intestine and liver. fortunejournals.comnih.gov Valacyclovir is a substrate for intestinal dipeptide transporters, which facilitates its absorption from the gut. oup.comresearchgate.net Following transport into the enterocytes, it undergoes rapid and nearly complete hydrolysis by esterases in the intestinal wall and the liver, releasing acyclovir and the amino acid L-valine. msdvetmanual.comoup.comresearchgate.net
The enzyme responsible for this conversion, valacyclovir hydrolase, has been identified and purified from rat liver. asm.org The metabolism of valacyclovir to acyclovir likely occurs in the gut lumen before absorption, within the intestinal cells after uptake, and in the liver before reaching systemic circulation. oup.com This efficient, multi-site conversion process ensures that plasma concentrations of unconverted valacyclovir are low and transient. fortunejournals.com
Studies on Cellular Transport Mechanisms
Valacyclovir, despite lacking a peptide bond, is recognized and transported by carrier-mediated systems, a characteristic that significantly enhances its intestinal absorption. koreascience.krnih.gov The primary transporter responsible for this process has been identified as the intestinal peptide transporter 1 (PEPT1). nih.govnih.gov Studies using various preclinical models, from cell lines to knockout mice, have confirmed that PEPT1-mediated transport accounts for the vast majority of valacyclovir's uptake from the small intestine. nih.govnih.gov
A key method for identifying substrates of the PEPT1 transporter is to assess their ability to inhibit the uptake of a known substrate, such as the dipeptide glycylsarcosine (B1347041). Valacyclovir has been shown to be a potent competitive inhibitor of PEPT1-mediated glycylsarcosine transport. nih.gov
Research conducted on Caco-2 cells, a human intestinal cell line, demonstrated that valacyclovir inhibited glycylsarcosine uptake with an inhibition constant (Ki) of 0.49 ± 0.04 mM. nih.gov This inhibitory effect was confirmed in studies using HeLa cells that were engineered to express human PEPT1 (hPEPT1), where valacyclovir competitively inhibited glycylsarcosine transport with a Ki value of 0.74 ± 0.14 mM. nih.gov Similar competitive inhibition was observed for the rat renal peptide transporter, PEPT2, with a Ki of 0.39 ± 0.03 mM. nih.gov In contrast, the parent compound, acyclovir, showed no interaction with these peptide transporters. nih.gov
Further evidence comes from studies using Xenopus laevis oocytes expressing hPEPT1, where valacyclovir also inhibited the uptake of radiolabeled glycylsarcosine in a concentration-dependent manner, with a calculated Ki of 4.08 ± 1.02 mM. nih.gov The converse is also true; known PEPT1 substrates like glycylsarcosine and the aminocephalosporin cefadroxil (B1668780) have been shown to significantly reduce the intestinal permeability of valacyclovir, further confirming their shared transport pathway. nih.govnih.gov
Table 1: Inhibition Constants (Ki) of Valacyclovir for PEPT1-Mediated Glycylsarcosine Uptake in Preclinical Models
| Model System | Transporter | Ki Value (mM) | Source |
| Caco-2 Cells | Endogenous hPEPT1 | 0.49 ± 0.04 | nih.gov |
| HeLa Cells | Heterologously expressed hPEPT1 | 0.74 ± 0.14 | nih.gov |
| Xenopus laevis Oocytes | Heterologously expressed hPEPT1 | 4.08 ± 1.02 | nih.gov |
While PEPT1 is the principal transporter, accounting for over 80-90% of valacyclovir's intestinal transport, the potential involvement of other transporters has been investigated. nih.govnih.gov Studies have been conducted to determine if amino acid transporters or organic ion transporters contribute to its cellular permeation.
In situ intestinal perfusion studies in mice demonstrated that coperfusion of valacyclovir with substrates for various transporters had no effect on its permeability. nih.gov Specifically, L-valine (an amino acid substrate), L-histidine, p-aminohippurate (B12120003) (PAH, an organic anion substrate), and tetraethylammonium (B1195904) (TEA, an organic cation substrate) did not inhibit valacyclovir transport. nih.gov This indicates that amino acid transporters, organic anion transporters (OATs), and organic cation transporters (OCTs) are not significantly involved in the intestinal absorption of valacyclovir. nih.gov The transport of valacyclovir also shows stereoselectivity for the L-isomer, and its uptake is not inhibited by L-valine, further distinguishing its transport from that of single amino acid carriers. koreascience.krnih.gov
However, research has suggested the potential involvement of another peptide transporter. oup.comnih.gov In a study correlating gene expression in the human intestine with oral valacyclovir pharmacokinetics, highly positive and significant correlations were observed with the human oligopeptide transporter (HPT-1, also known as SLC15A4). nih.gov Subsequent in vitro studies showed that HPT-1 can transport valacyclovir as efficiently as PEPT1. oup.com This suggests that HPT-1 may also play a role in the drug's absorption in humans. nih.gov Additionally, while not directly transporting valacyclovir, efflux pumps such as P-glycoprotein (MDR1) and MRP2 may regulate the cellular accumulation of its active metabolite, acyclovir. nih.gov
Synthetic Methodologies and Process Chemistry Research
Synthetic Routes for Valacyclovir (B1662844) Hydrochloride Dihydrate
The synthesis of valacyclovir is a multi-step process that involves the strategic coupling of its two primary components, acyclovir (B1169) and the amino acid L-valine, followed by purification and salt formation.
The core of valacyclovir synthesis is the esterification reaction between the antiviral agent acyclovir and the amino acid L-valine. To prevent unwanted side reactions at the amino group of L-valine during the coupling, it must first be protected. Common protecting groups include the Carbobenzyloxy (Cbz) group and the tert-butoxycarbonyl (Boc) group. asianpubs.orgthepharmajournal.comgoogle.com
The typical procedure involves condensing N-Cbz-L-valine with acyclovir to form the protected intermediate, N-carbobenzyloxy-valacyclovir. asianpubs.orgresearchgate.net This reaction is generally conducted in an organic solvent, with Dimethylformamide (DMF) being a frequently used medium. asianpubs.orgthepharmajournal.com An alternative approach utilizes N-Boc-L-valine, which offers different deprotection conditions. google.comgoogle.com The choice of protecting group is a critical parameter as it dictates the subsequent deprotection strategy.
The efficiency of the condensation reaction is highly dependent on the choice of coupling agents, which activate the carboxylic acid group of the protected L-valine for ester formation.
A widely employed method is the Steglich esterification, which uses N,N'-dicyclohexylcarbodiimide (DCC) as the coupling reagent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). asianpubs.orgthepharmajournal.comwikipedia.org In this process, DCC activates the carboxyl group of the N-protected valine, forming a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP functions as an acyl-transfer catalyst, accelerating the reaction with acyclovir's primary hydroxyl group and minimizing side reactions, such as the formation of an N-acylurea byproduct. wikipedia.orgorganic-chemistry.org
Optimization studies have explored water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). google.comchemistrysteps.com The primary advantage of EDC is that its urea (B33335) byproduct is water-soluble, simplifying its removal during workup compared to the insoluble dicyclohexylurea (DCU) formed from DCC. chemistrysteps.comresearchgate.net The selection of the optimal coupling agent and catalyst system is crucial for maximizing yield, ensuring reaction efficiency, and simplifying the purification process. researchgate.netresearchgate.net
| Coupling Agent | Catalyst/Additive | Common Solvent | Key Characteristics |
| DCC (Dicyclohexylcarbodiimide) | DMAP (4-dimethylaminopyridine) | DMF (Dimethylformamide) | Widely used, efficient; produces insoluble dicyclohexylurea (DCU) byproduct requiring filtration. asianpubs.orgorganic-chemistry.org |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | None specified or HOBt | Dichloromethane, DMF | Water-soluble carbodiimide; results in a water-soluble urea byproduct, simplifying purification. google.comresearchgate.net |
The final step in forming the valacyclovir molecule is the removal of the N-protecting group. The method chosen is dictated by the protecting group used in the initial step.
For the N-Cbz protecting group, the standard deprotection method is catalytic hydrogenation. thepharmajournal.comresearchgate.net This process typically employs a Palladium-on-Carbon (Pd/C) catalyst under hydrogen gas pressure. asianpubs.orgthepharmajournal.comscispace.com The reaction is often carried out in a solvent mixture, which may include methanol (B129727), tetrahydrofuran (B95107) (THF), and aqueous hydrochloric acid. asianpubs.orgquickcompany.in An optimized process has been developed using palladium supported on alumina (B75360) in a DMF solvent system. asianpubs.org
When the N-Boc protecting group is used, deprotection is achieved under acidic conditions. google.comgoogle.com Treatment with a strong acid, such as hydrochloric acid, cleaves the Boc group to yield the free amine of the valine moiety. This method is particularly efficient as it can simultaneously accomplish deprotection and the formation of the hydrochloride salt in a single step. google.com
To enhance its pharmaceutical properties, valacyclovir is converted to its hydrochloride salt and crystallized as a dihydrate. If the deprotection step does not concurrently form the salt (as in the case of Cbz-group removal), a separate acidification step is required. thepharmajournal.com
Crude valacyclovir hydrochloride is subjected to purification to achieve the high purity required for a pharmaceutical ingredient. asianpubs.org A common technique involves dissolving the crude salt in a suitable solvent, such as water, often with gentle heating. google.comquickcompany.in A less polar organic solvent, known as an anti-solvent (e.g., isopropanol (B130326), acetone), is then added to the solution. asianpubs.orggoogle.com This change in solvent polarity reduces the solubility of the salt, causing the pure valacyclovir hydrochloride to precipitate. The solid is then filtered and dried under controlled conditions to yield the final dihydrate form. asianpubs.org One reported method involves dissolving the crude hydrochloride salt in water at approximately 40°C, followed by the addition of isopropanol to induce crystallization. google.com
Impurity Profiling and Control Strategies
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the quality of the final active pharmaceutical ingredient (API). google.com Impurities in valacyclovir can originate from starting materials, synthetic by-products, or degradation of the final product. google.comnih.gov
Thorough analysis is required to identify, characterize, and control various potential impurities. Analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Thin-Layer Chromatography (TLC) are essential tools for impurity profiling. nih.govsigmaaldrich.com
Key process-related impurities and degradants include:
Acyclovir : The unreacted starting material can persist as an impurity if the condensation reaction is incomplete. nih.gov
N-Cbz-valacyclovir (Impurity E) : This protected intermediate (C₂₁H₂₆N₆O₆) arises from incomplete deprotection during catalytic hydrogenation. nih.gov
4-dimethylaminopyridine (DMAP, Impurity G) : The catalyst used in the coupling reaction may be carried through the process if not completely removed during purification. nih.gov
D-valacyclovir : The D-isomer of valacyclovir is a stereoisomeric impurity that can be formed due to racemization of L-valine during the synthesis. asianpubs.org Its removal is often achieved through specific crystallization procedures. asianpubs.org
Dicyclohexylurea (DCU) : This is a common byproduct from the use of DCC as a coupling agent. asianpubs.org
Degradation Products : Valacyclovir is susceptible to hydrolysis, especially under alkaline and acidic conditions, which cleaves the valyl ester bond to yield acyclovir as the major degradant. researchgate.net
| Impurity Name/Type | Source | Chemical Formula/Description |
| Acyclovir | Unreacted starting material; Degradation product | C₈H₁₁N₅O₃ |
| N-Cbz-valacyclovir (Impurity E) | Incomplete deprotection of the Cbz group | C₂₁H₂₆N₆O₆ |
| 4-dimethylaminopyridine (Impurity G) | Residual catalyst from the coupling step | (CH₃)₂NC₅H₄N |
| D-valacyclovir | Racemization of L-valine starting material | Stereoisomer of valacyclovir |
| Dicyclohexylurea (DCU) | Byproduct from DCC coupling agent | C₁₃H₂₄N₂O |
Large-Scale Synthesis and Process Optimization Research
The transition from laboratory-scale synthesis to large-scale industrial production of Valacyclovir hydrochloride dihydrate necessitates significant process optimization to ensure commercial viability, safety, and consistent product quality. asianpubs.orgresearchgate.net Research in this area focuses on improving yields, minimizing impurities, and developing cost-effective and environmentally friendly procedures. google.com
A key synthetic route to Valacyclovir involves the condensation of acyclovir with a protected L-valine derivative, such as N-carbobenzyloxy-L-valine (Cbz-L-valine), followed by deprotection. asianpubs.orgresearchgate.net Initial processes reported yields around 55% and faced challenges with impurities, including the D-isomer of Valacyclovir and residual palladium from the deprotection step. asianpubs.org
Process optimization efforts have addressed these challenges. For the deprotection of the N-Cbz group, an optimized process uses palladium supported on alumina in dimethylformamide (DMF), followed by filtration of the catalyst. This improved method results in a significantly higher yield of 92% for the crude Valacyclovir with a purity of 98.5%. asianpubs.org
Further purification is often required to meet the stringent ICH guideline for high-dosage drugs, which can require individual impurities to be below 0.05%. asianpubs.org Optimization research has explored various solvent systems for purification. For instance, to reduce the D-isomer impurity, a process of dissolving the crude product in aqueous acetonitrile (B52724) at an elevated temperature (e.g., 70°C), followed by cooling and dilution with more acetonitrile, has been shown to effectively decrease the D-isomer content. asianpubs.org Another purification step involves slurrying the wet material in DMF and then adding isopropanol to isolate the product with high purity. asianpubs.orgresearchgate.net The final conversion to the dihydrate form can be achieved by crystallization from an aqueous solution with the addition of a solvent like acetone, yielding a product with purity exceeding 99.6% by HPLC. asianpubs.org
More recent innovations in large-scale synthesis include the use of continuous flow reactors, such as microreactors. google.com A process has been described where a solution of Boc-protected Valacyclovir and a separate solution of hydrochloric acid are fed into a microreactor at an elevated temperature (e.g., 80°C). google.com This method allows for precise control of reaction conditions and can lead to high purity (>99% by HPLC) Valacyclovir hydrochloride. google.com
Structural Characterization and Polymorphism Research
Crystal Forms and Polymorphism of Valacyclovir (B1662844) Hydrochloride
Research has identified numerous crystalline forms of valacyclovir hydrochloride, encompassing various states of hydration as well as anhydrous structures. The discovery of new crystalline forms provides an opportunity to improve the performance characteristics of the final pharmaceutical product. google.com
Multiple polymorphic and pseudopolymorphic forms of valacyclovir hydrochloride have been isolated and characterized. google.com These include several hydrates, such as a monohydrate, dihydrate, sesquihydrate, and a more recently discovered hemihydrate, alongside various anhydrous forms. mdpi.comgoogle.com
Sesquihydrate (SH): This form contains approximately 1.5 molecules of water per molecule of valacyclovir hydrochloride, corresponding to a water content of about 6.9%. google.comresearchgate.net Studies have investigated its dehydration process, revealing transformations to anhydrous forms upon heating. researchgate.net TGA analysis shows a weight loss of 6.93% between 50°C and 140°C, consistent with its theoretical water content. researchgate.net
Anhydrous Forms: Several anhydrous crystalline forms have been reported.
Form I: Characterized by a distinct powder X-ray diffraction pattern and a broad endotherm below 125°C in thermal analysis. google.com TGA data indicates a weight loss of 5% to 7% between 25°C and 130°C. google.com
Form II: This is another anhydrous polymorph. wipo.int It is characterized by its unique PXRD pattern and a differential thermal analysis (DTA) curve showing an endothermic peak at 211°C. google.com
Other Anhydrous Forms: Additional anhydrous forms, sometimes designated as Form IV and Form V, have also been identified. mdpi.com TGA analysis confirms their anhydrous nature as they exhibit no significant weight loss in the dehydration temperature range. mdpi.comresearchgate.net
Hemihydrate: A stable hemihydrate form was discovered through recrystallization techniques. mdpi.comresearchgate.net It is characterized by a unique PXRD pattern and a melting point of 209°C. mdpi.com Thermogravimetric analysis confirms its nature as a hemihydrate, showing a weight loss of 2.42% in the temperature range of 123–145°C. mdpi.comresearchgate.net
Monohydrate: The monohydrate form has a theoretical water content of approximately 4.75%. google.com TGA results show a weight loss of 4.78% between 50°C and 140°C, which aligns with the theoretical value for a monohydrate. researchgate.net
Dihydrate: A dihydrate form with a theoretical water content of about 9.8% has also been disclosed. google.com
Powder X-ray diffraction (PXRD) is a fundamental technique for identifying and differentiating the various crystalline forms of valacyclovir hydrochloride. Each polymorph and pseudopolymorph exhibits a unique diffraction pattern, defined by the positions (in degrees 2θ) and intensities of its peaks. google.com
For instance, a newly identified hemihydrate form shows a PXRD pattern completely distinct from other known forms, with characteristic diffraction peaks at 2θ values of 3.5°, 6.9°, 7.9°, 8.5°, 9.3°, 13.0°, 14.4°, 16.3°, 20.8°, 24.5°, and 27.2°. mdpi.comresearchgate.net The table below summarizes the characteristic PXRD peaks for several identified forms of valacyclovir hydrochloride.
| Form | Characteristic 2θ Peaks | Reference |
|---|---|---|
| Form I | 3.7, 8.6, 10.6, 13.3, 16.5, 24.0, 27.2 | google.com |
| Form II | 6.6, 11.5, 17.3, 19.0, 21.5, 26.3, 27.4, 28.0 | google.com |
| Hemihydrate (Form III in source) | 3.5, 6.9, 7.9, 8.5, 9.3, 13.0, 14.4, 16.3, 20.8, 24.5, 27.2 | mdpi.com |
| Form V | 6.7, 15.7, 16.2, 22.6 (additional peaks at 3.4, 9.5, 13.5, 21.9, 27.2, 28.6) | google.comepo.org |
| Form VI | 6.2, 9.2, 12.1, 20.2, 25.7 | google.com |
| Form VII | 3.5, 10.3, 13.6, 26.2, 28.1 | google.com |
| Form VIII | 7.1, 10.7, 13.2, 14.2, 21.4, 21.8, 25.0 | epo.org |
| Form IX | 8.7, 10.5, 24.1, 26.3, 27.0 | epo.org |
| Form X | 6.7, 7.0, 17.5, 21.0, 22.4, 24.5, 31.6 | epo.org |
Thermal Analysis for Polymorph Differentiation and Stability
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for differentiating polymorphs by observing their thermal behavior, such as melting, dehydration, and decomposition. researchgate.netresearchgate.net
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like phase transitions. google.com For valacyclovir hydrochloride, DSC thermograms show distinct endothermic and exothermic peaks corresponding to dehydration and melting/decomposition events, which are unique to each crystalline form. mdpi.com
For example, the newly discovered hemihydrate exhibits a melting point of 209°C. mdpi.comresearchgate.net Form II is characterized by an endothermic peak at 211°C, while Form VIII shows endotherms at approximately 60°C, 100°C, and 133°C. google.comepo.org These differences allow for clear differentiation between the forms.
| Form | Key Thermal Events (Endotherms/Exotherms) | Reference |
|---|---|---|
| Form I | Broad endotherm below 125°C, sharp endothermic peak at ~180°C | google.com |
| Form II | Endothermic peak at 211°C followed by an exothermic peak | google.com |
| Hemihydrate | Melting point measured at 209°C | mdpi.comresearchgate.net |
| Form VIII | Endotherms at ~60°C, 100°C, and 133°C | epo.org |
| Form IX | Endotherm at ~67°C | epo.org |
| Form X | Endotherms at ~55°C, 75°C, 95°, and 133°C | epo.org |
TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about the loss of volatiles, such as water in hydrated crystals. google.com This technique is particularly effective for distinguishing between the anhydrous and hydrated forms of valacyclovir hydrochloride. mdpi.com
The hydrated forms show distinct weight loss steps corresponding to the release of crystal water. researchgate.net The sesquihydrate (Form I in the source) loses 6.93% of its mass, the monohydrate (Form II in the source) loses 4.78%, and the hemihydrate (Form III in the source) loses 2.42%. researchgate.net In contrast, the anhydrous forms (Forms IV and V in the source) show no significant weight loss in the same temperature range, confirming their non-hydrated nature. mdpi.comresearchgate.net
| Form | Temperature Range (°C) | Weight Loss (%) | Reference |
|---|---|---|---|
| Sesquihydrate | 50–140 | 6.93 | researchgate.net |
| Monohydrate | 50–140 | 4.78 | researchgate.net |
| Hemihydrate | 123–145 | 2.42 | mdpi.comresearchgate.net |
| Form I (Anhydrous) | 25-130 | ~5-7 | google.com |
| Anhydrous Forms (IV & V) | 50-140 | No significant loss | mdpi.com |
Spectroscopic Investigations of Solid-State Properties
Solid-state spectroscopic techniques provide further insight into the molecular arrangements and intermolecular interactions within the different crystal lattices of valacyclovir hydrochloride. google.com Techniques such as Raman spectroscopy have been employed to characterize and differentiate the various polymorphic forms. mdpi.comresearchgate.net
Raman spectra of the different crystal forms show distinctive peaks, particularly in the 1250–1400 cm⁻¹ region, which arise from differences in their solid-state structures. mdpi.com These spectral fingerprints complement the data from PXRD and thermal analysis, providing a comprehensive characterization of the solid-state properties of each polymorph. researchgate.net Furthermore, detailed studies using Density Functional Theory (DFT) have been applied to analyze the structure, electronic properties, and vibrational spectra (FT-IR, FT-Raman) of valacyclovir, offering a deeper understanding at the molecular level. tandfonline.com
Studies on Crystal Transformation Relationships and Mechanisms
The stability of a particular polymorphic or pseudopolymorphic form of valacyclovir hydrochloride is a critical consideration. The dihydrate, along with other forms, can undergo transformations under various conditions of temperature, humidity, and in the presence of solvents.
The hydrated forms of valacyclovir hydrochloride, including the dihydrate, can lose water upon heating, a process that can be monitored by techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The temperature at which dehydration occurs and the resulting solid form are characteristic of the specific hydrate (B1144303).
For example, a study on the dehydration of a sesquihydrate form of valacyclovir hydrochloride by heat drying revealed the process of water absorption and dehydration. researchgate.net Such studies are crucial for determining the stability of the dihydrate form during manufacturing and storage. The dehydration of a dihydrate form would be expected to show a weight loss corresponding to two molecules of water per molecule of valacyclovir hydrochloride.
The presence of a solvent can facilitate the transformation from a metastable crystalline form to a more stable one. This process, known as solution-mediated phase transformation, is a key factor in controlling the polymorphic form during crystallization.
Research has demonstrated that a valacyclovir hydrochloride hydrate can be transformed into an anhydrous crystal form in N,N-dimethylformamide or a mixed solvent of an organic solvent and water. researchgate.net The kinetics and mechanism of these transformations can be monitored in-situ using techniques like ReactRaman spectroscopy. researchgate.net
One study detailed the transformation of a dihydrate to a monohydrate, which was found to occur only via solution-mediated transformation in ethanol (B145695) or isopropanol (B130326). researchgate.net This highlights the importance of solvent selection in obtaining the desired crystalline form. The transformation is driven by the lower solubility of the more stable form, which crystallizes out of the solution as the metastable form dissolves.
Computational Chemistry Approaches to Structural Analysis
Computational chemistry provides valuable insights into the structural properties and polymorphism of pharmaceutical compounds like valacyclovir hydrochloride. These methods can complement experimental data by providing a molecular-level understanding of the forces that govern crystal packing and stability.
Density Functional Theory (DFT) has been employed to examine the structure and properties of valacyclovir HCl hydrate. tandfonline.com Such calculations can be used to optimize the ground state geometry of the molecule and analyze its electronic properties. tandfonline.com
Furthermore, molecular docking studies, a computational technique, have been used to investigate the interactions between valacyclovir hydrochloride and pharmaceutical excipients. While not directly focused on polymorphism, these studies provide information on the intermolecular forces that can also influence crystal packing.
Although detailed studies on the crystal structure prediction of valacyclovir hydrochloride dihydrate are not widely reported, such computational approaches are increasingly used in the pharmaceutical industry to predict possible polymorphs and their relative stabilities. These methods involve generating a large number of hypothetical crystal structures and ranking them based on their calculated lattice energies.
Density Functional Theory (DFT) for Ground State Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is employed to determine the optimized, or ground state, geometry of a molecule, which corresponds to its most stable three-dimensional conformation.
A study involving valacyclovir HCl hydrate utilized DFT with the B3LYP functional to optimize the ground state geometry of the molecule. tandfonline.com This computational approach provides a wealth of information regarding the electronic properties and various descriptors of the molecule. tandfonline.com The process involves calculating the electron density of the molecule to determine its energy, and through an iterative process, the geometry is adjusted until the lowest energy state is found.
The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's shape. While specific geometric parameters for the dihydrate form are not detailed in the available literature, the general structure of valacyclovir hydrochloride consists of the L-valine ester of acyclovir (B1169), with the hydrochloride salt formed at the primary amine of the valine residue. The "dihydrate" designation indicates the presence of two water molecules within the crystal lattice for each molecule of valacyclovir hydrochloride. wipo.intgoogle.comgoogle.com These water molecules play a significant role in stabilizing the crystal structure through hydrogen bonding.
Table 1: Key Geometric Parameters of this compound
| Parameter | Description | Significance |
|---|---|---|
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Determines the strength and stability of chemical bonds within the molecule. |
| Bond Angles | The angle formed between three atoms across at least two bonds. | Defines the overall shape and steric hindrance of the molecule. |
| Dihedral Angles | The angle between two intersecting planes, often used to describe the rotation around a single bond. | Crucial for understanding the conformational flexibility and potential for different spatial arrangements of the molecule. |
Note: Specific numerical values for the bond lengths, bond angles, and dihedral angles of this compound from DFT calculations are not available in the referenced literature.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. nih.gov
The study on valacyclovir HCl hydrate also involved the analysis of its frontier molecular orbitals using the B3LYP functional. tandfonline.com This analysis provides valuable information about the molecule's electronic properties and descriptors, which can help in predicting its bioactivity. tandfonline.com
The HOMO represents the ability of a molecule to donate an electron, and its energy level is related to the ionization potential. A higher HOMO energy indicates a greater tendency to donate an electron. Conversely, the LUMO represents the ability of a molecule to accept an electron, and its energy level is related to the electron affinity. A lower LUMO energy indicates a greater propensity to accept an electron.
The HOMO-LUMO gap is an indicator of the molecule's excitability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap implies that the molecule is more reactive and can be more easily polarized.
Table 2: Frontier Molecular Orbital Properties of this compound
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability, reactivity, and electronic transport properties. |
Note: Specific energy values for the HOMO, LUMO, and the HOMO-LUMO gap for this compound from DFT calculations are not available in the referenced literature.
Formulation Development and Excipient Compatibility Research
Evaluation of Valacyclovir (B1662844) Hydrochloride Dihydrate Compatibility with Pharmaceutical Excipients
Compatibility studies are designed to detect potential physical or chemical interactions between the drug substance and excipients. conicet.gov.ar Such interactions can alter the drug's stability and performance. conicet.gov.ar Research on Valacyclovir Hydrochloride (VCH) has employed several analytical techniques to ensure it can be safely and effectively combined with excipients in a solid dosage formulation. ajbps.orgresearchgate.net Studies have been conducted by physically mixing VCH with various common excipients, often in a 1:1 ratio, to evaluate compatibility. ajbps.orgajbps.org
Spectroscopic methods are invaluable for detecting changes in the chemical structure of a drug when mixed with excipients.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups within a molecule based on their unique vibrational frequencies. ajbps.org In compatibility studies of VCH with excipients like lactose (B1674315), magnesium stearate, microcrystalline cellulose (B213188) (MCC), talc, and dicalcium phosphate (B84403), FTIR spectra of the physical mixtures were compared to the spectra of the pure substances. ajbps.orgijapbjournal.com The absence of significant shifts or the disappearance of characteristic peaks of VCH in the mixtures indicates a lack of chemical interaction. ajbps.orgajbps.org For instance, studies have confirmed that the principal peaks of VCH remain unchanged when mixed with these common excipients, suggesting compatibility. ijapbjournal.comresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and environment of atoms. In studies of VCH, 1H NMR was used to analyze physical mixtures of the drug with excipients. ajbps.org Key signals for VCH were identified at specific chemical shifts (δ). ajbps.org The observation that these chemical shifts did not significantly move in the physical mixtures confirms that no major chemical interaction occurred between the drug and the tested excipients. ajbps.orgajbps.org
Table 1: 1H NMR Chemical Shifts for Valacyclovir Hydrochloride (VCH) and Compatibility Assessment This table is interactive. Click on the headers to sort.
| Proton Signal | Chemical Shift (δ) of Pure VCH | Observation in Drug-Excipient Mixtures | Conclusion |
|---|---|---|---|
| A | 10.81 | No significant shifting observed. ajbps.org | Compatible |
| B | 8.47 | No significant shifting observed. ajbps.org | Compatible |
| D | 6.75 | No significant shifting observed. ajbps.org | Compatible |
| E and F | 5.41 | No significant shifting observed. ajbps.org | Compatible |
| G and J | 4.38 | No significant shifting observed. ajbps.org | Compatible |
| P and Q | 0.91 | No significant shifting observed. ajbps.org | Compatible |
Data sourced from a 2023 study by Mishra et al. ajbps.org
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It is highly effective for detecting solid-state interactions. The DSC thermogram of pure VCH shows three distinct sharp endothermic peaks at approximately 63.03°C, 81.60°C, and 128.16°C. ajbps.orgajbps.org When VCH is mixed with an excipient, the retention of its characteristic endothermic peak, even with a slight shift, generally suggests compatibility. ajbps.org In some cases, the drug's peak may be masked or shifted, but if other techniques like TLC confirm no chemical change, the components are still considered compatible. ajbps.org For instance, a crystalline form of Valacyclovir Hydrochloride Dihydrate is characterized by two broad endothermic peaks around 45°C and 100°C. google.com
Table 2: DSC Peak Analysis of Valacyclovir Hydrochloride (VCH) and its Physical Mixtures with Excipients This table is interactive. Click on the headers to sort.
| Sample | Characteristic VCH Peak(s) Observed (°C) | Interpretation | Reference |
|---|---|---|---|
| Pure VCH | 63.03, 81.60, 128.16 | Melting endotherms of the pure drug. | ajbps.org |
| VCH + Lactose (LAC) | 146.79 | Peak shifted, but TLC confirmed no chemical interaction. | ajbps.org |
| VCH + Magnesium Stearate (MS) | 107.17 | Peak shifted, but TLC confirmed no chemical interaction. | ajbps.org |
| VCH + Talc | 86.15, 129.68 | VCH peaks retained with slight modification. | ajbps.org |
| VCH + Dicalcium Phosphate (DP) | 94.28, 131.99 | VCH peaks retained with slight modification. | ajbps.org |
Data shows that while thermal profiles may shift due to physical mixing, other methods confirmed the absence of chemical incompatibility. ajbps.org
Thin-Layer Chromatography (TLC) is a chromatographic technique used to separate mixtures. In compatibility testing, it serves as a straightforward method to assess the chemical stability of the drug. ajbps.orgajbps.org A mixture of the drug and an excipient is spotted on a TLC plate and developed using a suitable mobile phase. If the drug is stable, it will travel a specific distance on the plate, measured by its Retention Factor (Rf value). ajbps.org Studies using a mobile phase of triethylamine: methanol (B129727) (0.1:0.9) showed that pure VCH and its physical mixtures with excipients like talc, lactose, magnesium stearate, MCC, and dicalcium phosphate all had an identical Rf value of 0.56. ajbps.org This consistency confirms that no degradation or chemical interaction occurred between VCH and the excipients under these conditions. ajbps.orgajbps.org Another TLC method used a mobile phase of chloroform: methanol: ammonia (B1221849) (50:14:2 v/v/v) to successfully separate VCH from its degradation product, with VCH showing an Rf value of 0.55 ± 0.03. rsc.orgresearchgate.net
In silico molecular docking is a computational technique used to predict how a drug molecule might bind and interact with an excipient at the molecular level. ajbps.orgajbps.org This method can provide insights into the stability of drug-excipient complexes. ajbps.org Docking studies have been performed to understand the interactions between valacyclovir and excipients like lactose and microcrystalline cellulose (MCC). ajbps.orgajbps.org Research found that the valacyclovir-lactose complex was more stable, with more hydrogen bonds, compared to the valacyclovir-MCC complex. ajbps.orgajbps.org This finding correlated with in vitro dissolution results, where the physical mixture with MCC released the drug faster than the mixture with lactose, suggesting a weaker interaction. researchgate.net
Table 3: Summary of Molecular Docking Findings for VCH-Excipient Interactions This table is interactive. Click on the headers to sort.
| Interacting Molecules | Number of Interactions (Hydrogen Bonds) | Relative Stability | Correlation with In Vitro Release |
|---|---|---|---|
| Valacyclovir and Lactose (LAC) | 4 | More stable complex. ajbps.orgresearchgate.net | Slower drug release. researchgate.net |
| Valacyclovir and Microcrystalline Cellulose (MCC) | 2 | Less stable complex. ajbps.orgresearchgate.net | Higher drug release. researchgate.net |
Data sourced from a 2023 study by Mishra et al. ajbps.orgresearchgate.netajbps.org
Research into Advanced Drug Delivery Systems (e.g., Microspheres, Nanoparticles)
To improve the therapeutic profile of Valacyclovir Hydrochloride, research has focused on developing advanced drug delivery systems like microspheres and nanoparticles. nih.govnih.gov These systems can offer sustained drug release, which is beneficial for a drug like VCH. recentscientific.com
In vitro drug release studies are crucial for evaluating the performance of these advanced formulations. spds.inmpu.edu.mo The goal is to understand how changing formulation parameters, such as the type and concentration of polymers, affects how the drug is released from the delivery system over time. researchgate.net
Microspheres: Floating microspheres of VCH have been developed using polymers like Ethylcellulose, HPMC, Sodium Alginate, and Xanthan Gum. nih.govrecentscientific.com The preparation method, such as the W/O emulsification solvent evaporation or ionic gelation technique, and formulation variables significantly impact drug release. researchgate.netnih.govrecentscientific.com
Polymer Concentration: Studies on floating tablets, a related gastro-retentive system, showed that drug release was inversely proportional to the concentration of polymers like HPMC. ijapbjournal.com Increasing the polymer ratio in microspheres can also alter the release profile. recentscientific.com
Entrapment Efficiency and Particle Size: The entrapment efficiency of VCH in microspheres has been reported in ranges from 70% to 90% and 74.70-85.06%. researchgate.nethumanjournals.com Particle sizes can range from approximately 95 to 550 µm. nih.govhumanjournals.com These parameters are critical as they influence the drug's release behavior. wisdomlib.org
Release Profile: Optimized floating microspheres have demonstrated the ability to provide sustained release, with one formulation showing 94.03% drug release over 12 hours. nih.gov Another mucoadhesive microsphere formulation achieved 98.8% cumulative release in 12 hours. wisdomlib.org
Table 4: In Vitro Drug Release from VCH Formulations with Different Excipients/Polymers This table is interactive. Click on the headers to sort.
| Formulation Type | Excipient/Polymer | % Drug Release at 10 min | % Drug Release at 30 min |
|---|---|---|---|
| Physical Mixture | Pure VCH | 25.04% ajbps.orgajbps.org | - |
| Physical Mixture | Lactose (LAC) | 31.96% ajbps.orgajbps.org | 42.96% ajbps.orgajbps.org |
| Physical Mixture | Dicalcium Phosphate (DP) | 33.16% ajbps.orgajbps.org | 41.64% ajbps.orgajbps.org |
| Physical Mixture | Talc | 25.00% ajbps.orgajbps.org | - |
| Physical Mixture | Magnesium Stearate (MS) | 4.16% ajbps.orgajbps.org | 10.00% ajbps.orgajbps.org |
Data from a 2023 study by Mishra et al. illustrates the influence of different excipients on the dissolution rate of VCH. ajbps.orgajbps.org
Nanoparticles: Nanoparticle-based systems for VCH have also been explored to enhance drug delivery. nih.govmdpi.com
Formulation: VCH has been encapsulated in chitosan-shelled nanodroplets and polycaprolactone (B3415563) (PCL) nanoparticles. nih.govmdpi.com High encapsulation efficiencies of around 91% in nanodroplets and 50-66% in PCL nanoparticles have been achieved. nih.govmdpi.com
Release Kinetics: The release of VCH from these nanosystems is typically prolonged. mdpi.com For chitosan (B1678972)/cyclodextrin nanodroplets, the release was slow, with about 22% of the drug released after 24 hours. mdpi.com The release kinetics were found to be best described by the Higuchi model, suggesting a diffusion-controlled mechanism through the polymer shell. mdpi.com For VCH-loaded PCL nanoparticles, a biphasic release pattern was observed, with an initial burst release followed by a sustained release phase over 24 hours. researchgate.net
Table 5: Kinetic Model Fitting for In Vitro Release of VCH from Nanodroplets This table is interactive. Click on the headers to sort.
| Kinetic Model | ND-VACV (R²) | SBEβCD-ND-VACV (R²) | Indicated Release Mechanism |
|---|---|---|---|
| Zero Order | 0.865 | 0.932 | - |
| First Order | 0.887 | 0.941 | - |
| Higuchi | 0.976 | 0.988 | Diffusion-controlled release |
| Korsmeyer-Peppas | 0.963 | 0.985 | - |
Data from a 2023 study by Giammona et al. The highest correlation coefficient (R²) for the Higuchi model indicates diffusion is the primary mechanism of drug release from these nanoparticle formulations. mdpi.com
Characterization of Nanoparticle Properties (e.g., Particle Size, Zeta Potential, Morphology by TEM, XRD)
Particle Size and Zeta Potential
The size of nanoparticles plays a pivotal role in their physiological uptake and distribution. Dynamic Light Scattering (DLS) is a commonly employed technique to determine the mean particle size, size distribution (polydispersity index, PDI), and the zeta potential of valacyclovir nanoparticles in a colloidal dispersion. The zeta potential provides an indication of the surface charge of the nanoparticles, which is a critical factor for the stability of the formulation; higher absolute zeta potential values generally correlate with greater electrostatic repulsion between particles, preventing aggregation and enhancing the shelf-life of the dispersion.
In a study involving the formulation of valacyclovir hydrochloride-loaded solid lipid nanoparticles (SLNs) using a high-pressure hot-homogenization technique, various formulations were characterized. One optimized formulation exhibited a mean particle size of approximately 125 nm with a polydispersity index of about 0.24, and a zeta potential of around -25 mV, suggesting good long-term stability researchgate.net. Another investigation into hybrid solid lipid nanoparticles containing natural oils reported mean particle sizes of 306.7 ± 183.4 nm and 416.5 ± 289.3 nm for different formulations, with a significant zeta potential of -48.2 mV, indicating excellent stability nih.govresearchgate.netbenthamdirect.com.
The choice of polymer and preparation method significantly impacts these properties. For instance, valacyclovir-loaded polymeric nanoparticles prepared by a double emulsion technique using polycaprolactone (PCL) showed a monodispersed average hydrodynamic size ranging from 154.9 ± 2.1 to 232.8 ± 6.2 nm nih.govresearchgate.net. In another approach, chitosan-based nanoparticles developed for ocular delivery via an ionic gelation method demonstrated a particle size of 185.2 ± 2.1 nm and a positive zeta potential of +28.4 mV, which is advantageous for mucoadhesion thebioscan.com. Furthermore, valacyclovir-loaded nanodroplets with a chitosan shell have been formulated to have particle sizes of approximately 400 nm with a positive surface charge mdpi.com.
Interactive Data Table of Valacyclovir Nanoparticle Size and Zeta Potential
| Formulation Type | Preparation Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Solid Lipid Nanoparticles (SLN) | High-Pressure Hot-Homogenization | ~125 | ~0.24 | ~-25 | researchgate.net |
| Hybrid SLN with Natural Oils | High-Pressure Hot-Homogenization | 306.7 ± 183.4 | - | -48.2 | nih.govresearchgate.netbenthamdirect.com |
| Polymeric (PCL) Nanoparticles | Double Emulsion | 154.9 ± 2.1 to 232.8 ± 6.2 | - | - | nih.govresearchgate.net |
| Chitosan-based Nanoparticles | Ionic Gelation | 185.2 ± 2.1 | - | +28.4 | thebioscan.com |
| Chitosan-shelled Nanodroplets | - | ~400 | - | Positive | mdpi.com |
Morphology by Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is an invaluable tool for the direct visualization of nanoparticles, providing insights into their size, shape, and surface morphology. Studies on valacyclovir nanoparticles have consistently reported the formation of discrete, spherical particles. For instance, chitosan-based nanoparticles loaded with valacyclovir were observed to be smooth, spherical, and uniformly distributed thebioscan.com. Similarly, acyclovir-loaded solid lipid nanoparticles, a closely related system, were found to be fairly spherical with a smooth surface texture when examined by Scanning Electron Microscopy (SEM), a technique that provides similar morphological information ijptjournal.com. The uniform spherical shape is often desirable as it can lead to more predictable and reproducible in vivo performance.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) analysis is employed to investigate the crystalline structure of the drug within the nanoparticle matrix. Valacyclovir hydrochloride is known to exist in several crystalline forms, including a monohydrate and a dihydrate, as well as other anhydrous polymorphs, each with a characteristic XRD pattern google.commdpi.com. The process of encapsulating a drug into a nanoparticle can alter its physical state, often leading to a partial or complete conversion from a crystalline to an amorphous state.
This transition is a critical finding, as an amorphous form of a drug can exhibit enhanced solubility and dissolution rates compared to its crystalline counterpart. In research on solid lipid nanoparticles of valacyclovir, XRD studies were performed on the pure drug, the drug-loaded nanoparticles, and the blank nanoparticles to assess changes in the drug's crystallinity upon encapsulation nih.govresearchgate.netbenthamdirect.com. While detailed diffractograms are specific to each study, a common finding in nanoparticle formulations is the reduction in the intensity of the characteristic peaks of the crystalline drug, or their complete disappearance, which indicates the presence of the drug in an amorphous or molecularly dispersed state within the lipid or polymeric matrix. For example, studies on nanoparticles containing the related compound acyclovir (B1169) have shown that the drug can be present in an amorphous phase or as a homogeneous dispersion in the polymer matrix, depending on the specific polymer used eurekaselect.com. This change in the solid-state character of this compound upon formulation into nanoparticles is a key aspect of its biopharmaceutical properties.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing the purity and crystallinity of Valacyclovir hydrochloride dihydrate?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (≥98% as per pharmacopeial standards). For crystallinity, employ X-ray powder diffraction (XRPD) to identify hydrate-specific peaks and differential scanning calorimetry (DSC) to analyze thermal behavior (e.g., dehydration endotherms). Cross-validate with USP reference standards where applicable .
Q. What safety protocols should researchers follow when handling this compound in laboratory settings?
- Methodological Answer : Use NIOSH-approved respirators (N95) to avoid inhalation of aerosols, nitrile gloves for skin protection, and safety goggles to prevent eye contact. Work under fume hoods with local exhaust ventilation. Store in sealed containers at controlled room temperature (20–25°C) with <40% humidity. Refer to OSHA hazard guidelines for acute oral toxicity (Category 4) and eye irritation (Category 2B) .
Q. How can researchers design accelerated stability studies for this compound under varying humidity conditions?
- Methodological Answer : Use International Council for Harmonisation (ICH) Q1A guidelines: expose samples to 40°C/75% relative humidity (RH) for 6 months. Monitor degradation via HPLC for impurity profiling and mass loss-on-drying to assess hygroscopicity. Compare results with the monohydrate form to evaluate dihydrate-specific stability advantages .
Advanced Research Questions
Q. How can contradictions in solubility data between this compound and its anhydrous form be resolved?
- Methodological Answer : Perform equilibrium solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C using a shake-flask method. Characterize post-solubility residues with XRPD to detect phase transitions. Apply the van’t Hoff equation to correlate temperature-dependent solubility with thermodynamic parameters .
Q. What experimental strategies are effective in studying the impact of hydration on Valacyclovir hydrochloride’s bioavailability?
- Methodological Answer : Conduct comparative pharmacokinetic studies in animal models (e.g., rats) using dihydrate vs. anhydrous forms. Measure plasma concentrations via LC-MS/MS over 24 hours. Use PBPK modeling to simulate dissolution-absorption relationships, incorporating hydration-induced solubility differences .
Q. How can polymorphism in this compound be systematically investigated?
- Methodological Answer : Screen for polymorphs using solvent-mediated crystallization (e.g., ethanol/water mixtures). Characterize crystal habits with polarized light microscopy and lattice parameters via single-crystal XRD. Evaluate kinetic stability through slurry experiments in saturated solutions at 25°C for 14 days .
Q. What methodologies address discrepancies in pharmacological activity data between lab-scale and preclinical studies?
- Methodological Answer : Apply factorial experimental design to isolate variables (e.g., particle size, excipient interactions). Use ANOVA to analyze in vitro-in vivo correlation (IVIVC) datasets. Validate antiviral efficacy in HSV-1-infected cell lines with plaque reduction assays, ensuring adherence to USP bioassay guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
